molecular formula C14H19IO3 B13562150 Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13562150
M. Wt: 362.20 g/mol
InChI Key: RVYJMWZKHPGHHX-UHFFFAOYSA-N
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Description

Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a bicyclo[1.1.1]pentane derivative, followed by a series of reactions to introduce the ethyl ester and oxabicyclohexane moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization would be employed to obtain the desired product in high purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

ethyl 1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H19IO3/c1-2-17-10(16)12-7-14(8-12,18-9-12)6-11-3-13(15,4-11)5-11/h2-9H2,1H3

InChI Key

RVYJMWZKHPGHHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CC34CC(C3)(C4)I

Origin of Product

United States

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